![molecular formula C16H26ClNO B1397537 2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-19-8](/img/structure/B1397537.png)
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is commonly used in medical and industrial research due to its potential therapeutic effects and its utility in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-isopropylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained as a hydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The primary applications of 2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride are found within the realm of medicinal chemistry. Research suggests that compounds with similar structures may exhibit various pharmacological effects, including:
- Antidepressant Activity : Compounds derived from piperidine are often investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
- Anxiolytic Effects : Similar derivatives have been explored for their anxiolytic properties, making them candidates for treating anxiety disorders.
- Neuroprotective Properties : Some piperidine derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Research into the biological activity of this compound focuses on its interactions with various receptors and enzymes:
- Binding Affinity Studies : Investigations into binding affinities reveal how well the compound interacts with specific neurotransmitter receptors, such as serotonin or dopamine receptors.
- Pharmacodynamics : Understanding the pharmacodynamics helps elucidate the compound's effects on physiological processes, which is crucial for assessing therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylphenoxy)ethyl]piperidine hydrochloride
- 2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride
- 2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased binding affinity to certain receptors or enhanced stability under specific conditions.
Biological Activity
2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in relation to neurological disorders. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H25ClNO
- Molecular Weight : 318.28 g/mol
- CAS Number : 1219967-61-9
The compound features a piperidine ring substituted with a 4-isopropylphenoxy group, which is significant for its interaction with biological targets.
Research indicates that this compound acts on multiple biological targets:
- Histamine H3 Receptor (H3R) : This compound exhibits affinity for the H3R, which is implicated in the regulation of neurotransmitter release, particularly dopamine (DA). Compounds with similar structures have shown varying affinities, with some demonstrating IC50 values less than 50 nM for H3R inhibition .
- Monoamine Oxidase B (MAO-B) : The compound also inhibits MAO-B activity, an enzyme responsible for the breakdown of monoamines such as dopamine. Inhibiting this enzyme can lead to increased levels of DA in the brain, which is beneficial in treating conditions like Parkinson's disease (PD) .
Table 1: Affinity and Inhibition Potency
Compound | Target | Affinity (Ki) | Inhibition (IC50) |
---|---|---|---|
This compound | H3R | >500 nM | <50 nM |
Compound 13 (similar structure) | H3R | 25 nM | 4 nM |
Neuropharmacological Effects
In vivo studies have demonstrated that compounds similar to this compound can significantly affect DA levels in the rat cerebral cortex. For example, a related compound showed a >90% decline in MAO-B activity and a notable increase in DA content following administration at a dose of 3 mg/kg .
Potential Therapeutic Applications
Given its dual action on H3R and MAO-B, this compound may hold promise for:
- Treatment of Parkinson's Disease : By increasing DA levels and modulating neurotransmitter release, it could alleviate symptoms associated with PD.
- Cognitive Enhancement : The modulation of histamine receptors may also impact cognitive functions, making it a candidate for further exploration in cognitive disorders .
Safety and Toxicology
While specific toxicological data on this compound is limited, compounds with similar structures have been assessed for cytotoxicity against human astrocyte cell lines. These studies help establish safety profiles necessary for further clinical evaluations .
Table 2: Cytotoxicity Assessment
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | Human Astrocytes | >100 |
Compound B | Human Astrocytes | <10 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride, and how can reaction conditions be optimized?
- Synthesis Route : The compound can be synthesized via nucleophilic substitution between a piperidine derivative (e.g., 2-(piperidin-2-yl)ethanol) and 4-isopropylphenol under basic conditions (e.g., triethylamine or NaOH). Etherification reactions typically require anhydrous solvents (e.g., dichloromethane or toluene) and controlled temperatures (0–25°C) to minimize side reactions .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust stoichiometric ratios (e.g., 1.2 equivalents of 4-isopropylphenol) and reaction time (2–6 hours) to improve yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Primary Methods :
- NMR Spectroscopy : Confirm the presence of the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and isopropylphenoxy moiety (aromatic protons at δ 6.8–7.2 ppm, isopropyl methyl at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (M+H⁺ expected for C₁₆H₂₄ClNO₂: ~294.2 g/mol) using ESI-MS or GC-MS .
- HPLC : Assess purity (>95%) with a C18 column, mobile phase (e.g., methanol:buffer, 65:35), and UV detection at 254 nm .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to avoid hydrolysis or oxidation. Desiccants (e.g., silica gel) should be included to mitigate moisture absorption .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC. Avoid exposure to strong oxidizers or bases .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?
- Hypothesis Testing : Compare binding affinity (e.g., IC₅₀ via radioligand assays) with functional activity (e.g., cAMP modulation in cell-based assays). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- In Vivo Correlation : Employ pharmacokinetic profiling (plasma half-life, bioavailability) in rodent models to identify discrepancies between receptor occupancy and physiological effects .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking to GPCRs or ion channels) using software like AutoDock Vina. Focus on substituent effects (e.g., isopropyl vs. tert-butyl groups) on binding energy .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) to predict off-target effects .
Q. What methodologies are recommended for studying metabolic pathways and identifying toxic metabolites?
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and NADPH cofactor. Analyze metabolites via LC-HRMS/MS with fragmentation patterns .
- Isotope Labeling : Synthesize deuterated analogs to trace metabolic transformations (e.g., hydroxylation or N-dealkylation) .
Q. How can researchers address conflicting spectral data (e.g., NMR vs. X-ray crystallography) for structural elucidation?
- Multi-Technique Validation : Cross-validate NMR assignments with X-ray diffraction data. For ambiguous peaks (e.g., overlapping piperidine signals), use 2D NMR (COSY, HSQC) .
- Crystallography : Grow single crystals via slow evaporation (solvent: acetone/water) and resolve structure to confirm stereochemistry .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Process Control : Standardize reaction parameters (temperature, stirring rate) and reagent purity (e.g., ≥99% 4-isopropylphenol). Implement in-line FTIR for real-time monitoring .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (solvent polarity, catalyst loading) and identify critical quality attributes .
Q. Methodological Considerations
Q. How to design a robust protocol for assessing the compound’s cytotoxicity in neuronal cell lines?
- Cell Culture : Use SH-SY5Y or PC12 cells, maintaining viability >90% via serum supplementation. Pre-treat with antioxidants (e.g., N-acetylcysteine) if ROS generation is suspected .
- Assays : Combine MTT (mitochondrial activity) and LDH (membrane integrity) assays. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 μM) .
Q. What advanced separation techniques improve resolution of enantiomeric impurities?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) and 0.1% diethylamine. Optimize flow rate (1.0 mL/min) and column temperature (25°C) .
- Supercritical Fluid Chromatography (SFC) : Employ CO₂/ethanol mobile phases for faster separations and higher enantiomeric excess (ee >99%) .
Properties
IUPAC Name |
2-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)14-6-8-16(9-7-14)18-12-10-15-5-3-4-11-17-15;/h6-9,13,15,17H,3-5,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSNZTKBHDPOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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